An In-Depth Technical Guide to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science who are interested in the versatile benzoxazole scaffold.
Introduction: The Significance of the Benzoxazole Core
The benzoxazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it a privileged scaffold in medicinal chemistry. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The strategic placement of substituents on the benzoxazole core and its appended aryl rings allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
This guide focuses on a specific derivative, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline, which incorporates a methyl group on the benzoxazole ring and an amino group on the 2-phenyl substituent. These features offer potential for further chemical modification and modulation of its biological profile.
Physicochemical Properties
While specific experimental data for 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structural analogues.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₄H₁₂N₂O | |
| Molecular Weight | 224.26 g/mol | |
| CAS Number | 128131-77-7 | |
| Appearance | Likely a solid at room temperature | General property of similar aromatic compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the aromatic and heterocyclic nature of the molecule |
| Melting Point | Not reported. Expected to be in the range of similar 2-arylbenzoxazoles. |
Synthesis of 2-Arylbenzoxazoles: A General and Adaptable Protocol
The most common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, typically promoted by a dehydrating agent. Polyphosphoric acid (PPA) is a widely used and effective medium for this transformation as it serves as both a solvent and a catalyst for the cyclodehydration reaction.
The synthesis of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline would logically proceed via the condensation of 2-amino-4-methylphenol with 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.
Caption: General synthetic pathway for 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline.
Step-by-Step Experimental Protocol (Adapted from established methods for analogous compounds)
Part A: Synthesis of 2-(3-Nitrophenyl)-5-methyl-1,3-benzoxazole
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4-methylphenol (1.0 eq) and 3-nitrobenzoic acid (1.05 eq).
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Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the limiting reagent).
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Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of ice-water with vigorous stirring.
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Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
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Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Part B: Reduction to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline
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Reaction Setup: Suspend the synthesized 2-(3-nitrophenyl)-5-methyl-1,3-benzoxazole (1.0 eq) in ethanol or a mixture of ethanol and hydrochloric acid in a round-bottom flask.
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Reducing Agent: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction Conditions: If using SnCl₂, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. For catalytic hydrogenation, the reaction is typically carried out at room temperature.
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Work-up (for SnCl₂ reduction): After cooling, pour the reaction mixture into ice-water and basify with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts.
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Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The structural confirmation of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline would rely on standard spectroscopic techniques. Below are the predicted key spectral features based on the analysis of similar compounds.
¹H NMR Spectroscopy
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Aromatic Protons (Benzoxazole Ring): Three protons exhibiting characteristic splitting patterns (doublets and a singlet or doublet of doublets) in the aromatic region (δ 7.0-8.0 ppm).
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Aromatic Protons (Aniline Ring): Four protons with splitting patterns corresponding to a 1,3-disubstituted benzene ring, also in the aromatic region.
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Methyl Protons: A singlet corresponding to the methyl group on the benzoxazole ring, typically appearing around δ 2.4-2.5 ppm.
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Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
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Benzoxazole Core Carbons: Characteristic signals for the carbons of the benzoxazole ring system, with the C2 carbon (the one linking to the aniline ring) typically appearing at a lower field.
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Methyl Carbon: A signal in the aliphatic region (δ ~20-25 ppm).
Infrared (IR) Spectroscopy
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N-H Stretching: A pair of absorption bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ corresponding to the imine bond within the oxazole ring.
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C-O Stretching: An absorption band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.26 g/mol ).
Potential Applications in Drug Discovery and Materials Science
The 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline scaffold holds significant potential for various applications, primarily driven by the established biological activities of the benzoxazole core.
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Antimicrobial Agents: Benzoxazole derivatives are known to exhibit potent activity against a range of bacteria and fungi. The amino group on the aniline ring of this compound provides a convenient handle for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) for enhanced antimicrobial efficacy.[1]
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Anticancer Drug Development: The benzoxazole nucleus is present in several compounds with demonstrated anticancer activity.[1] Further functionalization of the amino group could lead to the development of novel kinase inhibitors or compounds that interfere with other cancer-related pathways.
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Fluorescent Probes and Materials: The conjugated π-system of the benzoxazole moiety often imparts fluorescent properties. This makes such compounds interesting candidates for the development of fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).
Caption: Potential applications of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline.
Conclusion and Future Perspectives
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a versatile chemical entity with a promising scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this compound is limited in the current literature, its synthesis is achievable through well-established synthetic methodologies. The presence of a reactive amino group provides a gateway for extensive derivatization, enabling the exploration of its full potential in various scientific domains. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities and photophysical properties to unlock its potential applications.
References
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Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 2-aryl-5-methyl-1,3-benzoxazole derivatives. International Journal of ChemTech Research, 2(2), 993-998.
- Pingaew, R., et al. (2014). Synthesis, characterization and biological activities of some new 2-substituted benzoxazole derivatives. Maejo International Journal of Science and Technology, 8(3), 294-307.
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Szeremeta, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(8), 1269-1282. [Link]
